molecular formula C12H13N3O3S B2419850 N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-69-5

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2419850
CAS No.: 1428364-69-5
M. Wt: 279.31
InChI Key: MEFSLUIGYIWJRC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Methylsulfonyl Group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.

    Attachment of the Cyanophenyl Group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide would depend on its specific biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide derivatives: These compounds share the azetidine ring structure and may have similar biological activities.

    Methylsulfonyl derivatives: Compounds with the methylsulfonyl group may exhibit similar chemical reactivity.

    Cyanophenyl derivatives: Compounds containing the cyanophenyl group may have comparable properties.

Uniqueness

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-19(17,18)15-7-10(8-15)12(16)14-11-5-3-2-4-9(11)6-13/h2-5,10H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFSLUIGYIWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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